1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine is a synthetic organic compound characterized by a unique structure that combines a cyclobutane ring with a difluorobenzodioxole moiety. Its molecular formula is CHFNO, indicating the presence of two fluorine atoms along with nitrogen and oxygen, which contributes to its potential biological activity. Compounds with similar structural features are frequently investigated for their pharmaceutical and agrochemical applications due to their bioactive properties .
This compound falls under the category of heterocyclic organic compounds, specifically within the class of benzodioxoles. Benzodioxoles are known for their diverse biological activities, making them significant in medicinal chemistry. The difluorobenzodioxole component enhances the compound's reactivity and potential therapeutic effects .
The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine can be approached through various methods, primarily involving the reaction of suitable precursors:
The technical aspects of the synthesis involve controlling reaction conditions such as temperature and pressure to optimize yields and minimize side reactions. Reaction monitoring through techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography is essential for verifying product formation.
The molecular structure of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine features:
The compound's structural representation can be described by its SMILES notation: C1(C2=CC3=C(C=C2)OC(F)(O3)F)CC1, and its InChI key is IELWGOUPQRHXLS-UHFFFAOYSA-N . This data provides insight into its stereochemistry and potential interaction sites.
The chemical reactivity of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine can be attributed to both the amine group and the difluorobenzodioxole moiety. Potential reactions include:
These reactions could lead to various derivatives with potentially different biological activities. Careful optimization of reaction conditions is crucial to achieve desired selectivity and yield.
The physical properties include:
Relevant chemical properties include:
Data on melting point, boiling point, and other thermodynamic properties are essential for practical applications but require experimental determination .
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine has several potential applications in scientific research:
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 39202-17-0
CAS No.: 197787-20-5